1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride is a quaternary ammonium compound notable for its unique structure and properties. This compound is classified as an indirect precursor of perfluorobutanesulfonate, a group of chemicals known for their applications in various industrial processes. Its chemical formula is with a molecular weight of 434.75 g/mol, and it is commonly used in the production of surfactants and other functional materials due to its amphiphilic nature and stability under various conditions .
The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride typically involves the reaction of trimethylamine with nonafluorobutanesulfonyl chloride. The reaction can be performed under controlled conditions to ensure high yields and purity.
The reaction mechanism involves nucleophilic substitution where the nitrogen atom of trimethylamine attacks the sulfonyl chloride, leading to the formation of the quaternary ammonium salt .
The molecular structure of 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride can be represented as follows:
C(C(C[N+](C)(C)C)S(=O)(=O)N(C(C)C)C(F)(F)(F)(F)(F)(F))Cl
This compound exhibits significant fluorination, contributing to its unique properties such as hydrophobicity and thermal stability .
1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride participates in several chemical reactions typical of quaternary ammonium compounds.
The stability of the nonafluorobutanesulfonyl group makes this compound resistant to degradation under typical environmental conditions, which is significant for its application in industrial processes .
The mechanism of action for 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride primarily involves its role as a surfactant.
1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride finds applications across various scientific fields:
This compound exemplifies the intersection of chemistry and practical application, particularly in industries focused on sustainability and efficiency .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: